molecular formula C9H18N2OS B12947621 5-(Thiomorpholinomethyl)pyrrolidin-3-ol

5-(Thiomorpholinomethyl)pyrrolidin-3-ol

Cat. No.: B12947621
M. Wt: 202.32 g/mol
InChI Key: AXGWBZKNVCYSKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Thiomorpholinomethyl)pyrrolidin-3-ol is a compound that features a pyrrolidine ring substituted with a thiomorpholine moiety. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of both nitrogen and sulfur atoms in its structure allows for unique chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Thiomorpholinomethyl)pyrrolidin-3-ol typically involves the reaction of pyrrolidine derivatives with thiomorpholine. One common method includes the nucleophilic substitution reaction where a halogenated pyrrolidine reacts with thiomorpholine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and real-time monitoring systems can optimize reaction conditions and scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

5-(Thiomorpholinomethyl)pyrrolidin-3-ol can undergo various types of chemical reactions, including:

    Oxidation: The sulfur atom in the thiomorpholine ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the functional groups attached to the pyrrolidine ring.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the nitrogen or sulfur atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and sodium periodate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced pyrrolidine derivatives.

    Substitution: Various substituted pyrrolidine and thiomorpholine derivatives.

Scientific Research Applications

5-(Thiomorpholinomethyl)pyrrolidin-3-ol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of new materials with specific properties such as conductivity and stability.

Mechanism of Action

The mechanism of action of 5-(Thiomorpholinomethyl)pyrrolidin-3-ol involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The presence of the thiomorpholine moiety allows for interactions with sulfur-containing biomolecules, potentially affecting cellular pathways related to oxidative stress and signal transduction.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine: A simple nitrogen-containing heterocycle with various biological activities.

    Thiomorpholine: A sulfur-containing heterocycle known for its reactivity and biological properties.

    Pyrrolidin-2-one: A lactam derivative with significant pharmaceutical applications.

Uniqueness

5-(Thiomorpholinomethyl)pyrrolidin-3-ol is unique due to the combination of the pyrrolidine and thiomorpholine rings in its structure. This dual functionality allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and development in multiple fields.

Properties

Molecular Formula

C9H18N2OS

Molecular Weight

202.32 g/mol

IUPAC Name

5-(thiomorpholin-4-ylmethyl)pyrrolidin-3-ol

InChI

InChI=1S/C9H18N2OS/c12-9-5-8(10-6-9)7-11-1-3-13-4-2-11/h8-10,12H,1-7H2

InChI Key

AXGWBZKNVCYSKS-UHFFFAOYSA-N

Canonical SMILES

C1CSCCN1CC2CC(CN2)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.